molecular formula C10H14BrN3 B1402069 5-bromo-N-(piperidin-1-yl)pyridin-3-amine CAS No. 1565074-81-8

5-bromo-N-(piperidin-1-yl)pyridin-3-amine

Cat. No.: B1402069
CAS No.: 1565074-81-8
M. Wt: 256.14 g/mol
InChI Key: MAARYHQJZATKBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(piperidin-1-yl)pyridin-3-amine is a chemical compound that features a bromine atom, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-bromo-3-chloropyridine with piperidine under suitable conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent amination reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(piperidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines.

    Oxidation and Reduction: Products include oxidized or reduced forms of the compound.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

5-bromo-N-(piperidin-1-yl)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N-(piperidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. The piperidine and pyridine rings allow it to bind to various enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(morpholin-4-yl)pyridin-3-amine
  • 5-chloro-N-(piperidin-1-yl)pyridin-3-amine
  • 5-bromo-N-(pyrrolidin-1-yl)pyridin-3-amine

Uniqueness

5-bromo-N-(piperidin-1-yl)pyridin-3-amine is unique due to the presence of both a bromine atom and a piperidine ring, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

5-bromo-N-piperidin-1-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c11-9-6-10(8-12-7-9)13-14-4-2-1-3-5-14/h6-8,13H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAARYHQJZATKBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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